Oct-7-EN-3-YN-2-one

Description

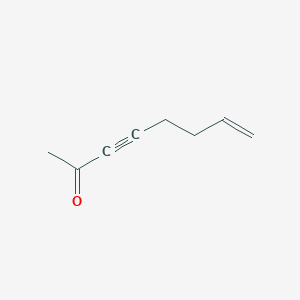

Oct-7-EN-3-YN-2-one is an unsaturated cyclic ketone with a conjugated enyne system. Its IUPAC name denotes an eight-carbon chain (oct-) with a ketone at position 2 (2-one), a triple bond (yne) between carbons 3 and 4, and a double bond (ene) between carbons 7 and 6. The structural formula is inferred as CH≡C-CH2-C(=O)-CH2-CH2-CH2-CH=CH2, though experimental confirmation (e.g., X-ray crystallography or NMR) is required for definitive characterization .

Properties

CAS No. |

82523-30-6 |

|---|---|

Molecular Formula |

C8H10O |

Molecular Weight |

122.16 g/mol |

IUPAC Name |

oct-7-en-3-yn-2-one |

InChI |

InChI=1S/C8H10O/c1-3-4-5-6-7-8(2)9/h3H,1,4-5H2,2H3 |

InChI Key |

GNJNLPOUDJLWMI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C#CCCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oct-7-EN-3-YN-2-one typically involves the reaction of an enamine with an ethynyl ketone. This process is part of the Bohl

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with Oct-7-EN-3-YN-2-one and are used as benchmarks for comparison:

2.1. 7-Octen-2-one (Oct-7-en-2-one)

- Molecular Formula : C₈H₁₄O

- Molecular Weight : 126.20 g/mol

- Structure : Features a ketone at position 2 and a terminal double bond at position 7 (CH₂=CH-).

- Key Properties :

- Applications : Used in fragrance synthesis and as a substrate in organic oxidation studies.

2.2. Oct-7-yn-2-one

- Molecular Formula : C₈H₁₂O

- Molecular Weight : 124.18 g/mol

- Structure : Contains a ketone at position 2 and a terminal triple bond at position 7 (C≡CH).

- Key Properties: Higher reactivity at the alkyne site (e.g., Sonogashira coupling, hydrohalogenation) . Lower thermal stability compared to alkenes due to triple bond strain.

- Applications : Intermediate in pharmaceutical and polymer chemistry.

2.3. This compound

- Molecular Formula : C₈H₁₀O (inferred from unsaturation degrees).

- Molecular Weight : 122.17 g/mol (calculated).

- Structure : Combines a ketone at position 2, a triple bond at position 3, and a double bond at position 6.

- Key Differentiators: Electronic Effects: The conjugated enyne system may delocalize electron density, reducing ketone acidity compared to 7-Octen-2-one. Reactivity: Potential for sequential or simultaneous reactions at both unsaturated sites (e.g., 1,3-dipolar cycloaddition, tandem hydrogenation). Stability: Likely more sensitive to oxidation or photodegradation than analogs with isolated unsaturations.

Comparative Data Table

Research Findings and Implications

- Synthetic Challenges: Introducing both ene and yne groups in proximity requires precise control to avoid side reactions (e.g., polymerization), as noted in guidelines for characterizing complex unsaturated systems .

- Spectroscopic Characterization : High-resolution mass spectrometry (HRMS) and ¹³C NMR would be critical to confirm the enyne-ketone structure, as overlapping signals in ¹H NMR may complicate analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.